2-(3-amino-4-chloro-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
2-(3-amino-4-chloro-1H-pyrazol-1-yl)butanoic acid is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an amino group at the 3-position and a chlorine atom at the 4-position, along with a butanoic acid side chain. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by chlorination and amination reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-4-chloro-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro-pyrazole derivatives, while substitution of the chloro group can produce various substituted pyrazoles .
Scientific Research Applications
2-(3-amino-4-chloro-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(3-amino-4-chloro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The amino and chloro substituents on the pyrazole ring can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-chloro-1H-pyrazole: Lacks the butanoic acid side chain but shares the pyrazole core with amino and chloro substituents.
2-(3-amino-1H-pyrazol-1-yl)butanoic acid: Similar structure but without the chloro substituent.
4-chloro-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group on the pyrazole ring but lacks the amino group.
Uniqueness
2-(3-amino-4-chloro-1H-pyrazol-1-yl)butanoic acid is unique due to the combination of its substituents and the butanoic acid side chain. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C7H10ClN3O2 |
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Molecular Weight |
203.62 g/mol |
IUPAC Name |
2-(3-amino-4-chloropyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C7H10ClN3O2/c1-2-5(7(12)13)11-3-4(8)6(9)10-11/h3,5H,2H2,1H3,(H2,9,10)(H,12,13) |
InChI Key |
VUYGIZMPODLRML-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)N1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
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